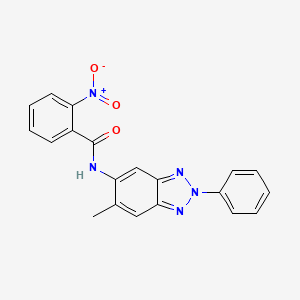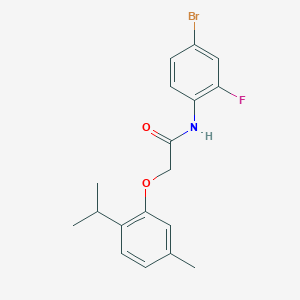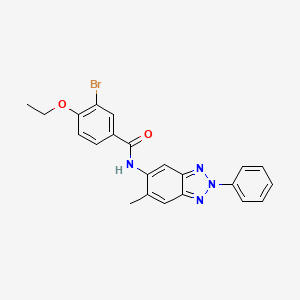
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide
Vue d'ensemble
Description
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide typically involves multiple steps:
Formation of Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Methyl and Phenyl Groups: The methyl and phenyl groups are introduced via Friedel-Crafts alkylation and acylation reactions.
Synthesis of Furan Ring: The furan ring is synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The benzotriazole and furan moieties are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Nitration: The nitrophenyl group is introduced through nitration of the phenyl ring using a mixture of concentrated sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzotriazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Potential use as a stabilizer in polymers or as a component in specialty coatings.
Mécanisme D'action
The mechanism of action of N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzotriazole moiety may play a role in binding to metal ions, while the nitrophenyl group could be involved in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide: Similar structure but lacks the methyl group.
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-phenylfuran-2-carboxamide: Similar structure but lacks the nitro group.
Uniqueness
N-(6-Methyl-2-phenyl-2H-1,2,3-benzotriazol-5-YL)-5-(4-nitrophenyl)furan-2-carboxamide is unique due to the presence of both the nitrophenyl and benzotriazole moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
N-(6-methyl-2-phenylbenzotriazol-5-yl)-5-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5O4/c1-15-13-20-21(27-28(26-20)17-5-3-2-4-6-17)14-19(15)25-24(30)23-12-11-22(33-23)16-7-9-18(10-8-16)29(31)32/h2-14H,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINPCGHKNKBVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate](/img/structure/B3714717.png)
![3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl (E)-3-phenyl-2-propenoate](/img/structure/B3714725.png)
![4-({4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B3714729.png)
![4-({[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B3714732.png)


![(5Z)-5-{[5-(4-chloro-2,5-dimethoxyphenyl)furan-2-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B3714758.png)


![4-{3-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3714771.png)
![N-(3-chloro-2-methylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B3714782.png)

![5-[(4-Bromo-3-methylphenoxy)methyl]-3-[(2,4-dichlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3714788.png)
